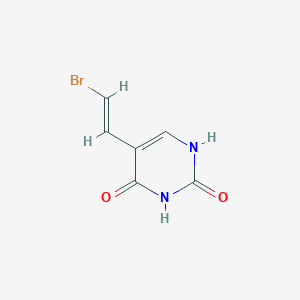

(E)-5-(2-Bromovinyl)uracil

説明

Structure

3D Structure

特性

IUPAC Name |

5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGZIDBSXVMLU-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310909 | |

| Record name | (E)-5-(2-Bromovinyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-49-0 | |

| Record name | (E)-5-(2-Bromovinyl)uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromovinyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-5-(2-Bromovinyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of (E)-5-(2-Bromovinyl)uracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(E)-5-(2-Bromovinyl)uracil (BVU) is the biologically active metabolite of the nucleoside analog prodrug Sorivudine (1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil). It is a highly potent and selective inhibitor of specific herpesviruses, primarily Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Antiviral Action

The selective antiviral activity of Sorivudine, and by extension its active triphosphate form, is a multi-stage process that occurs preferentially within virus-infected cells. This targeted mechanism is the foundation of its high therapeutic index.

Stage 1: Selective Phosphorylation by Viral Thymidine Kinase (TK) Sorivudine readily enters both infected and uninfected host cells. However, the critical first step of its activation—phosphorylation to Sorivudine monophosphate—is catalyzed almost exclusively by the VZV or HSV-1-encoded thymidine kinase (TK).[1][2] Mammalian cellular thymidine kinases do not efficiently recognize Sorivudine as a substrate.[2] This selective phosphorylation is the primary determinant of the drug's specificity, ensuring that it is preferentially activated in infected cells, thereby minimizing toxicity to uninfected host cells.

Stage 2: Conversion to the Active Triphosphate Form Following the initial monophosphorylation by the viral TK, cellular kinases (such as guanylate kinase and nucleoside diphosphate kinases) further phosphorylate the molecule to its diphosphate and ultimately to its active triphosphate form, this compound arabinofuranosyl triphosphate (BVaraUTP).[1]

Stage 3: Competitive Inhibition of Viral DNA Polymerase BVaraUTP, the active triphosphate metabolite, acts as a potent competitive inhibitor of the viral DNA polymerase.[3] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the viral enzyme. This interference effectively halts the elongation of the viral DNA chain, thereby terminating viral replication.[1]

Quantitative Data Summary

The antiviral potency, enzymatic inhibition, and cytotoxicity of Sorivudine have been quantified in numerous in vitro studies. The following tables summarize this key data.

| Table 1: In Vitro Antiviral Activity of Sorivudine | |||

| Virus | Cell Line | EC₅₀ (µg/mL) | Reference(s) |

| Varicella-Zoster Virus (VZV) | MRC-5 | ~0.001 | [1] |

| Herpes Simplex Virus Type 1 (HSV-1) | Vero | 0.03 - 0.1 | [1] |

| Table 2: Cytotoxicity and Selectivity Index of Sorivudine | |||

| Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |

| MRC-5 (for VZV) | > 20 | > 20,000 | [1] |

| Vero (for HSV-1) | > 100 | > 1,000 - 3,333 | [1] |

| Table 3: Enzymatic Inhibition Data for Sorivudine | ||||

| Enzyme Target | Parameter | Value (µM) | Note | Reference(s) |

| VZV Thymidine Kinase | IC₅₀ | 1.5 - 4.5 | - | [4] |

| VZV DNA Polymerase | Kᵢ | ~0.55 | Value for the closely related analog, BVDU-triphosphate, used as a proxy. | [4] |

Visualizing the Mechanism and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the key pathways and experimental processes.

Detailed Experimental Protocols

Plaque Reduction Assay (PRA) for VZV

This assay is the standard method for determining the in vitro susceptibility of VZV to antiviral agents.[1]

-

Objective: To determine the 50% effective concentration (EC₅₀) of Sorivudine that inhibits the formation of viral plaques.

-

Materials:

-

Cell Line: Human embryonic lung fibroblasts, such as MRC-5 cells, which are highly permissive for VZV replication.[1]

-

Virus: VZV strain (e.g., laboratory-adapted or clinical isolate).

-

Media:

-

Growth Medium: Eagle's Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS).

-

Overlay Medium: Growth medium containing 1.2% methylcellulose or 0.6% agarose.[1]

-

-

Compound: Sorivudine stock solution, serially diluted.

-

Reagents: Phosphate-Buffered Saline (PBS), 10% formalin (for fixing), 0.1% crystal violet in 20% ethanol (for staining).[1]

-

Equipment: 6-well or 12-well cell culture plates, CO₂ incubator, inverted microscope.

-

-

Procedure:

-

Cell Seeding: Seed MRC-5 cells into plates at a density that will yield a confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/mL for a 12-well plate). Incubate at 37°C with 5% CO₂.[1]

-

Virus Infection: Once the monolayer is confluent, aspirate the growth medium. Infect cells with a virus dilution calculated to produce 50-100 plaque-forming units (PFU) per well.[1]

-

Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.[1]

-

Drug Treatment: After adsorption, remove the inoculum. Add the overlay medium containing serial dilutions of Sorivudine to the respective wells. Include a "no drug" virus control and a "cell only" mock-infected control.[1]

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 5-7 days to allow for plaque development.[1]

-

Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Gently remove the overlay and stain the monolayer with crystal violet solution for 15-20 minutes.[1]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. The EC₅₀ value is determined from the resulting dose-response curve using non-linear regression analysis.

-

Cytotoxicity Assay (MTT Assay)

This assay measures cellular metabolic activity as an indicator of cell viability to determine the 50% cytotoxic concentration (CC₅₀) of a compound.

-

Objective: To determine the CC₅₀ of Sorivudine on the host cell line used in the antiviral assay.

-

Materials:

-

Cell Line: Uninfected MRC-5 or Vero cells.

-

Compound: Serial dilutions of Sorivudine.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 20% SDS in 0.01 M HCl).[1]

-

Equipment: 96-well cell culture plates, microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate (e.g., 5 x 10³ cells/well in 100 µL) and incubate for 24 hours at 37°C.[1]

-

Drug Treatment: Add 100 µL of each Sorivudine dilution to the wells. Include a "cell only" control with no drug.

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 5-7 days).[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each concentration relative to the untreated control. The CC₅₀ is determined from the dose-response curve.

-

Thymidine Kinase (TK) Activity Assay (Radioisotope-Based)

This assay quantifies the enzymatic activity of viral TK, demonstrating the selective initial phosphorylation of Sorivudine.

-

Objective: To measure the rate of phosphorylation of a substrate by purified viral TK.

-

Principle: This method quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or the phosphorylation of a radiolabeled substrate like [³H]thymidine. The phosphorylated product is separated from the unreacted substrate for quantification.

-

Materials:

-

Enzyme: Purified viral TK (from expressed recombinant protein) or cell extracts from virus-infected and uninfected cells.

-

Substrates: Sorivudine, [³H]thymidine (as a control substrate), ATP.

-

Reaction Buffer: Tris-HCl buffer containing MgCl₂, DTT, and ATP.

-

Separation: DEAE-cellulose filter discs or PEI-cellulose thin-layer chromatography (TLC) plates.

-

Equipment: Scintillation counter.

-

-

Procedure:

-

Enzyme Preparation: Prepare purified recombinant viral TK or cell lysates from VZV-infected and mock-infected cells.

-

Enzyme Reaction: Set up a reaction mixture containing the reaction buffer, the enzyme preparation, and the substrate (e.g., [³H]thymidine or unlabeled Sorivudine with [γ-³²P]ATP). Incubate for a specific time at 37°C.

-

Separation of Product: Spot the reaction mixture onto DEAE-cellulose filter discs. Wash the discs extensively with a high-salt buffer to remove unreacted, uncharged substrate, retaining the negatively charged phosphorylated product.

-

Quantification: Place the dried filter discs into scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the initial reaction velocities at different substrate concentrations. Calculate kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

-

Viral DNA Polymerase Inhibition Assay

This biochemical assay determines the inhibitory activity of the active triphosphate metabolite against the viral DNA polymerase.

-

Objective: To determine the inhibition constant (Kᵢ) of Sorivudine triphosphate (BVaraUTP) for the viral DNA polymerase.

-

Principle: This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a synthetic DNA template-primer by a purified viral DNA polymerase. The inhibition is measured in the presence of varying concentrations of the inhibitor (BVaraUTP) and the competing natural substrate (e.g., dGTP).

-

Materials:

-

Enzyme: Purified recombinant viral DNA polymerase.

-

Substrates: A synthetic template-primer (e.g., poly(dC)-oligo(dG)), all four dNTPs, with one being radiolabeled (e.g., [³H]dGTP).

-

Inhibitor: Purified Sorivudine triphosphate (BVaraUTP).

-

Reaction Buffer: Buffer containing MgCl₂, DTT, and bovine serum albumin (BSA).

-

Separation: Trichloroacetic acid (TCA) precipitation and filtration onto glass fiber filters.

-

Equipment: Scintillation counter.

-

-

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, template-primer, purified viral DNA polymerase, and a fixed concentration of the radiolabeled dNTP.

-

Inhibition Assessment: Add varying concentrations of both the inhibitor (BVaraUTP) and the corresponding unlabeled natural substrate (dGTP) to different reaction tubes.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period where the reaction is linear.

-

Termination and Precipitation: Stop the reaction by adding cold TCA. This precipitates the newly synthesized, radiolabeled DNA polymers.

-

Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the reaction velocities for each substrate and inhibitor concentration. The Kᵢ value is calculated using a Dixon plot or by fitting the data to the appropriate equation for competitive inhibition.

-

Drug Interaction and Clinical Context

A critical aspect of Sorivudine's pharmacology is a clinically significant and potentially fatal drug-drug interaction. A metabolite of Sorivudine, this compound (BVU), is a potent, irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[2] DPD is the rate-limiting enzyme in the catabolism of the chemotherapeutic agent 5-fluorouracil (5-FU).[2] Co-administration of Sorivudine with 5-FU leads to a massive accumulation of toxic 5-FU levels, resulting in severe bone marrow suppression and other life-threatening toxicities.[2][5] This interaction led to multiple fatalities in Japan and is the primary reason the drug has not been approved in the United States and other regions.[2] This underscores the importance of understanding the complete metabolic profile of a drug candidate in development.

References

- 1. benchchem.com [benchchem.com]

- 2. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-5-(2-Bromovinyl)uracil (Sorivudine): An In-depth Technical Guide on its Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-(2-bromovinyl)uracil, commonly known as Sorivudine, is a potent nucleoside analogue with a highly selective and powerful inhibitory effect against several members of the Herpesviridae family. This technical guide provides a comprehensive overview of the antiviral spectrum of Sorivudine, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. Sorivudine exhibits exceptional activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1), positioning it as a significant compound in antiviral research and a benchmark for the development of new therapeutic agents. Its clinical utility, however, has been overshadowed by a critical and potentially lethal drug-drug interaction with 5-fluorouracil (5-FU). This document aims to serve as a detailed resource for researchers and professionals engaged in the discovery and development of antiviral drugs.

Antiviral Spectrum and Potency

Sorivudine's antiviral activity is most pronounced against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). It is also active against Epstein-Barr virus (EBV) and, to a lesser extent, Herpes Simplex Virus Type 2 (HSV-2) and Cytomegalovirus (CMV). The tables below summarize the in vitro antiviral activity of Sorivudine against various herpesviruses, presenting 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from a range of studies.

Data Presentation

Table 1: In Vitro Antiviral Activity of Sorivudine Against Varicella-Zoster Virus (VZV)

| VZV Strain(s) | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| Clinical Isolates | HEL cells | Plaque Reduction Assay | 0.00043 ± 0.00039 | |

| Oka strain | HEL cells | Not Specified | 0.0013 µg/mL (~0.0037 µM) | |

| Not Specified | Not Specified | Not Specified | ~1,000-fold more active than Acyclovir |

Table 2: In Vitro Antiviral Activity of Sorivudine Against Other Herpesviruses

| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | HEL cells | Not Specified | 0.036 µg/mL (~0.103 µM) | |

| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Not Specified | 0.39 | |

| Herpes Simplex Virus Type 2 (HSV-2) | HEL cells | Not Specified | 62 µg/mL (~177.6 µM) | |

| Herpes Simplex Virus Type 2 (HSV-2) | Not Specified | Not Specified | 0.67 | |

| Epstein-Barr Virus (EBV) | Not Specified | Not Specified | Active | |

| Cytomegalovirus (CMV) | HEL cells | Not Specified | > 50 µg/mL (>143.2 µM) | |

| Suid herpesvirus type 1 (SHV-1) | Not Specified | Not Specified | Active | |

| Bovid herpesvirus type 1 (BHV-1) | Not Specified | Not Specified | Active | |

| Simian Varicella Virus (SVV) | Not Specified | Not Specified | Active |

Table 3: Cytotoxicity of Sorivudine

| Cell Line | Assay Type | CC50 (µM) |

| CCRF-HSB-2 (human leukemia) | Not Specified | 0.0013 µg/mL (~0.0037 µM) |

| OST (thymidine kinase deficient) | Proliferation Assay | >= 250 |

Mechanism of Action

Sorivudine is a prodrug that requires activation within virus-infected cells. Its high selectivity is attributed to its specific phosphorylation by viral thymidine kinase (TK), an enzyme not significantly expressed in uninfected host cells. Once phosphorylated to its monophosphate form, cellular kinases further convert it to the active triphosphate metabolite, Sorivudine triphosphate. This active form then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation and, consequently, the inhibition of viral replication.

(E)-5-(2-Bromovinyl)uracil: A Comprehensive Technical Guide on the Primary Metabolite of Brivudine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-(2-Bromovinyl)uracil (BVU) is the principal and pharmacologically significant metabolite of the antiviral drug brivudine. Formed through the enzymatic cleavage of the deoxyribose moiety from its parent compound, BVU plays a crucial role in the clinical profile of brivudine, primarily through its potent and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD). This inhibition leads to a clinically significant drug-drug interaction with 5-fluorouracil (5-FU) and its prodrugs, which can result in severe toxicity. This technical guide provides an in-depth overview of BVU, including its metabolic pathway, detailed experimental protocols for its quantification in biological matrices, a summary of its pharmacokinetic properties, and a discussion of its clinical relevance.

Introduction

Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) is a potent antiviral nucleoside analog used in the treatment of herpes zoster (shingles).[1][2] Following oral administration, brivudine is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver.[3] The key metabolic step is the phosphorolytic cleavage of the N-glycosidic bond, catalyzed by thymidine phosphorylase, also known as pyrimidine-nucleoside phosphorylase.[3][4] This reaction yields this compound (BVU) and 2-deoxyribose-1-phosphate.[4] While brivudine itself is the active antiviral agent, its metabolite, BVU, is devoid of antiviral activity but possesses a distinct and clinically critical pharmacological action.[3]

The most significant aspect of BVU is its role as a powerful and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[3][5] This inhibition can lead to a dramatic increase in the plasma concentrations of 5-FU, resulting in potentially fatal toxicity.[3] Understanding the formation, quantification, and pharmacological effects of BVU is therefore paramount for the safe and effective use of brivudine.

Metabolic Pathway of Brivudine to this compound

The metabolic conversion of brivudine to BVU is a single-step enzymatic reaction.

-

Enzyme: Thymidine Phosphorylase (TP), also known as Pyrimidine-Nucleoside Phosphorylase (PyNPase).[3][4]

-

Reaction: Phosphorolysis of the N-glycosidic bond.

-

Products: this compound (BVU) and 2-deoxyribose-1-phosphate.[4]

This metabolic process is highly efficient, contributing to the low oral bioavailability of brivudine (approximately 30%).[3] BVU is the only major metabolite of brivudine detected in blood plasma.[3]

Caption: Metabolic conversion of Brivudine to BVU.

Quantitative Analysis of this compound

Accurate quantification of BVU in biological matrices is essential for pharmacokinetic studies and for understanding its clinical impact. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Data Presentation

| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |

| Sample Matrix | Serum, Plasma | Plasma, Serum | [1][6] |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction | Protein Precipitation, Solid-Phase Extraction | [1][7] |

| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL | 0.5 - 5.54 µg/L | [1][6] |

| Linearity Range | Not specified | 0.5 - 200 ng/mL | [6] |

| Recovery | >80% | >77% | [1][8] |

| Precision (RSD) | <15% | <15% | [1][8] |

| Accuracy (% Deviation) | <15% | <15% | [1][8] |

Experimental Protocols

This protocol is a representative method based on established principles for the analysis of nucleoside analogs.

1. Sample Preparation (Protein Precipitation) [1][9]

- To 500 µL of human plasma in a microcentrifuge tube, add 1.0 mL of ice-cold acetonitrile.

- Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

- Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 200 µL of the mobile phase.

- Vortex for 30 seconds and transfer to an HPLC vial.

2. Chromatographic Conditions [10][11]

- HPLC System: Agilent 1200 series or equivalent with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (95:5, v/v).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Column Temperature: 25°C.

- Detection: UV at 266 nm.

3. Quantification

- Construct a calibration curve using standard solutions of BVU in blank plasma processed in the same manner.

- The concentration of BVU in the samples is determined by comparing the peak area with the calibration curve.

subgraph "cluster_SamplePrep" {

label="Sample Preparation";

bgcolor="#FFFFFF";

Plasma [label="Plasma Sample (500 µL)"];

Acetonitrile [label="Add Acetonitrile (1.0 mL)"];

Vortex1 [label="Vortex (1 min)"];

Centrifuge [label="Centrifuge (10,000 x g, 10 min)"];

Supernatant [label="Collect Supernatant"];

Evaporate [label="Evaporate to Dryness"];

Reconstitute [label="Reconstitute in Mobile Phase (200 µL)"];

Plasma -> Acetonitrile -> Vortex1 -> Centrifuge -> Supernatant -> Evaporate -> Reconstitute;

}

subgraph "cluster_HPLC" {

label="HPLC Analysis";

bgcolor="#FFFFFF";

Inject [label="Inject (20 µL)"];

Column [label="C18 Reverse-Phase Column"];

Detect [label="UV Detection (266 nm)"];

Inject -> Column -> Detect;

}

Reconstitute -> Inject [lhead=cluster_HPLC, ltail=cluster_SamplePrep];

Detect -> Quantification [label="Data Acquisition"];

Quantification [label="Quantification\n(Calibration Curve)"];

}```

Caption: Workflow for HPLC-UV analysis of BVU.

3.2.2. LC-MS/MS Method for BVU Quantification in Human Plasma

This protocol provides a more sensitive and specific method for BVU analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

1. To 200 µL of human plasma in a polypropylene tube, add an internal standard solution.

2. Add 1 mL of ethyl acetate.

3. Vortex for 2 minutes.

4. Centrifuge at 4000 x g for 5 minutes.

5. Transfer the upper organic layer to a clean tube.

6. Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

7. Reconstitute the residue in 100 µL of the mobile phase.

8. Transfer to an LC-MS/MS vial.

2. LC-MS/MS Conditions

* LC System: Waters Acquity UPLC or equivalent.

* MS System: SCIEX Triple Quad 6500+ or equivalent.

* Column: C18 column (e.g., Phenomenex Kinetex PS C18, 2.6 µm, 4.6 x 100 mm).

* Mobile Phase A: 0.1% formic acid in water.

* Mobile Phase B: 0.1% formic acid in methanol.

* Gradient: Isocratic with 97% Mobile Phase A.

* Flow Rate: 0.45 mL/min.

* Injection Volume: 10 µL.

* Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

* MRM Transitions: To be optimized for BVU (parent ion -> product ion). A common fragmentation for uracil analogs involves the loss of the bromovinyl group or cleavage of the uracil ring.

digraph "LCMSMS_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Analysis Workflow for BVU", splines=true, overlap=false, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4", maxsize="7.6,7.6"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal];

subgraph "cluster_SamplePrep" {

label="Sample Preparation";

bgcolor="#FFFFFF";

Plasma [label="Plasma Sample (200 µL) + IS"];

Extraction [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"];

Evaporation [label="Evaporation"];

Reconstitution [label="Reconstitution"];

Plasma -> Extraction -> Evaporation -> Reconstitution;

}

subgraph "cluster_LCMS" {

label="LC-MS/MS Analysis";

bgcolor="#FFFFFF";

Injection [label="Injection (10 µL)"];

Separation [label="C18 Column Separation"];

Detection [label="MS/MS Detection (MRM)"];

Injection -> Separation -> Detection;

}

Reconstitution -> Injection [lhead=cluster_LCMS, ltail=cluster_SamplePrep];

Detection -> DataAnalysis [label="Data Acquisition"];

DataAnalysis [label="Data Analysis & Quantification"];

}

Caption: Workflow for LC-MS/MS analysis of BVU.

Pharmacokinetics of this compound

Following a standard oral dose of 125 mg of brivudine, BVU is rapidly formed. While detailed pharmacokinetic parameters for BVU are not extensively reported in publicly available literature, key observations have been made:

-

Persistence in Plasma: BVU has a significantly longer plasma half-life than its parent drug, brivudine. BVU can persist in the plasma for at least 24 hours after a single dose of brivudine. [1]In contrast, brivudine is cleared from the bloodstream within 2-3 hours.

[3]* Clinical Significance: This prolonged presence of BVU in the circulation is the primary reason for the extended period of DPD inhibition, which can last for up to 18 days after cessation of brivudine therapy.

[3]

| Parameter | Brivudine | this compound (BVU) | Reference(s) |

| :--- | :--- | :--- | :--- |

| Time to Peak (Tmax) | ~1 hour | Not well-defined, rapid formation | [3]|

| Elimination Half-life (t½) | ~16 hours (terminal) | Significantly longer than brivudine, persists for >24 hours | [1][3]|

| Bioavailability | ~30% | Formed via first-pass metabolism | [3]|

| Primary Route of Excretion | Renal (as metabolites) | Further metabolized and excreted renally | [3]|

Clinical Significance: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

The most critical clinical aspect of BVU is its potent and irreversible inhibition of DPD.

[3]

-

Mechanism of Inhibition: BVU acts as a suicide inhibitor of DPD. The enzyme recognizes BVU as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to the active site of DPD, leading to its irreversible inactivation.

-

Drug-Drug Interaction with 5-Fluorouracil (5-FU): DPD is the primary enzyme responsible for the catabolism of 5-FU. By irreversibly inhibiting DPD, BVU leads to a massive accumulation of 5-FU in the body, which can cause severe and life-threatening toxicities, including myelosuppression, mucositis, and neurotoxicity.

[3][5]* Clinical Implications: The co-administration of brivudine and 5-FU (or its prodrugs like capecitabine and tegafur) is strictly contraindicated. A washout period of at least 4 weeks is recommended between the cessation of brivudine therapy and the initiation of 5-FU treatment to allow for the synthesis of new DPD enzyme.

[12]

Caption: DPD inhibition by BVU and interaction with 5-FU.

Conclusion

This compound is a critical metabolite of brivudine that dictates a significant aspect of the drug's safety profile. While devoid of antiviral activity, its potent and irreversible inhibition of DPD necessitates stringent contraindications with 5-fluorouracil and its prodrugs to prevent life-threatening toxicities. The analytical methods outlined in this guide provide a framework for the accurate quantification of BVU in biological matrices, which is crucial for further research into its pharmacokinetics and for ensuring patient safety in clinical practice. A thorough understanding of the properties and actions of BVU is indispensable for any researcher, scientist, or drug development professional working with brivudine or related compounds.

References

- 1. High-performance liquid chromatographic determination of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil and its metabolite this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of busulfan pharmacokinetics on outcome in adult patients receiving an allogeneic hematopoietic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regeneration of the antiviral drug (E)-5-(2-bromovinyl)-2'-deoxyuridine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Method for Analysis of Chlorhexidine in Biofluids: Blood Plasma and Urine on BIST B+ Column | SIELC Technologies [sielc.com]

- 10. scielo.br [scielo.br]

- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of sorivudine on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-5-(2-Bromovinyl)uracil: A Comprehensive Technical Guide to its Inhibition of Dihydropyrimidine Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-(2-Bromovinyl)uracil (BVU) is a potent, mechanism-based, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. This technical guide provides an in-depth overview of the mechanism of DPD inhibition by BVU, its clinical significance, detailed experimental protocols for assessing its inhibitory activity, and a framework for understanding its kinetic parameters. The critical drug-drug interaction between the antiviral agent brivudine, of which BVU is the primary metabolite, and 5-FU is highlighted, underscoring the importance of understanding this interaction in clinical practice.

Introduction

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the pyrimidine catabolic pathway.[1] It is responsible for the breakdown of endogenous pyrimidines, uracil and thymine, and also plays a crucial role in the metabolism of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU).[1] Over 80% of an administered dose of 5-FU is catabolized by DPD in the liver.[2] Inhibition of DPD can therefore lead to a dramatic increase in the systemic exposure and toxicity of 5-FU.[3]

This compound (BVU) is the primary metabolite of the antiviral drug brivudine, which is used for the treatment of herpes zoster.[4] BVU has been identified as a potent irreversible inhibitor of DPD.[5] This potent inhibition forms the basis of a clinically significant and potentially fatal drug-drug interaction between brivudine and 5-FU.[6] Patients receiving brivudine who are subsequently administered 5-FU can experience severe toxicity due to the accumulation of 5-FU.

This guide will delve into the technical aspects of DPD inhibition by BVU, providing researchers and drug development professionals with a comprehensive resource to understand and investigate this important pharmacological interaction.

Mechanism of DPD Inhibition by this compound

The inhibition of DPD by BVU is characterized as mechanism-based and irreversible. This implies that DPD processes BVU as a substrate, leading to the formation of a reactive intermediate that covalently binds to the enzyme, resulting in its inactivation. While the precise molecular details of this interaction with BVU are not extensively elucidated in publicly available literature, the general mechanism for mechanism-based inhibitors of DPD involves the formation of a reactive species within the enzyme's active site.

The catalytic mechanism of DPD involves the NADPH-dependent reduction of the C5-C6 double bond of uracil or thymine.[4] It is hypothesized that BVU, as a uracil analog, binds to the active site of DPD. The enzyme then initiates its catalytic cycle, but the bromovinyl substituent at the C5 position of the uracil ring likely facilitates the formation of a highly reactive intermediate that covalently modifies a critical amino acid residue in the active site, leading to irreversible inactivation of the enzyme.

Signaling Pathway of 5-Fluorouracil Metabolism and DPD Inhibition

The following diagram illustrates the metabolic pathway of 5-FU and the critical role of DPD, highlighting the point of inhibition by BVU.

Quantitative Analysis of DPD Inhibition

The potency of an irreversible inhibitor like BVU is characterized by its inhibition constant (KI) and the rate of inactivation (kinact). The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is also a commonly used parameter, although for irreversible inhibitors, it is time-dependent.

| Parameter | Description | Illustrative Value (Eniluracil) |

| IC50 | Concentration of inhibitor causing 50% inhibition of enzyme activity under specific conditions (time-dependent for irreversible inhibitors). | Varies with pre-incubation time |

| KI | Inhibition constant, reflecting the initial binding affinity of the inhibitor to the enzyme. | 1.6 ± 0.2 µM |

| kinact | The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. | 20 min-1 |

| kinact/KI | Second-order rate constant, representing the overall efficiency of the inhibitor. | 12.5 µM-1min-1 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibition of DPD by compounds such as BVU.

In Vitro DPD Inhibition Assay (Enzymatic Assay)

This protocol describes a non-radiochemical method to determine the enzymatic activity of DPD and its inhibition.

Objective: To measure the rate of conversion of uracil to 5,6-dihydrouracil by DPD and to determine the inhibitory potency of a test compound.

Materials:

-

Purified DPD enzyme (recombinant or from tissue homogenates)

-

Uracil (substrate)

-

NADPH (cofactor)

-

Test inhibitor (e.g., BVU)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Perchloric acid (for reaction termination)

-

Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture containing potassium phosphate buffer, MgCl2, DTT, NADPH, and uracil.

-

Inhibitor Pre-incubation (for time-dependent inhibition): Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate with the DPD enzyme for different time intervals (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. A control with no inhibitor is run in parallel.

-

Initiation of Reaction: For non-pre-incubation assays, add the DPD enzyme to the reaction mixture containing the substrate, cofactor, and inhibitor to start the reaction.

-

Incubation: Incubate the reaction tubes at 37°C for a specified period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid.

-

Sample Preparation for Analysis: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and prepare for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis: Quantify the amount of 5,6-dihydrouracil formed.

-

Data Analysis: Calculate the DPD activity, typically expressed as the amount of product formed per milligram of protein per hour. For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, plot the observed rate of inactivation (kobs) against the inhibitor concentration to determine KI and kinact.

Cellular DPD Activity Assay

This protocol describes a method to measure DPD activity in a cellular context.

Objective: To assess the DPD activity in intact cells or cell lysates and the effect of an inhibitor.

Materials:

-

Cell line expressing DPD (e.g., transfected HEK293 cells or cancer cell lines with endogenous DPD expression)

-

Cell culture medium and reagents

-

Radiolabeled substrate (e.g., [14C]-5-fluorouracil)

-

Test inhibitor (e.g., BVU)

-

Lysis buffer

-

High-performance liquid chromatography (HPLC) with a radiodetector

Procedure:

-

Cell Culture and Treatment: Culture the cells to a suitable confluency. Treat the cells with various concentrations of the test inhibitor for a specified period.

-

Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Enzymatic Reaction: Incubate a defined amount of cell lysate protein with the radiolabeled substrate and NADPH at 37°C.

-

Reaction Termination and Analysis: Stop the reaction and analyze the conversion of the radiolabeled substrate to its metabolite by HPLC with radiodetection.

-

Data Analysis: Calculate the DPD activity and the percentage of inhibition by the test compound.

Experimental Workflow for DPD Inhibition Analysis

The following diagram outlines the general workflow for characterizing a DPD inhibitor.

Logical Relationship of the Brivudine-5-FU Drug-Drug Interaction

The clinical significance of BVU's DPD inhibition is most evident in the drug-drug interaction with 5-FU. The following diagram illustrates the logical sequence of events leading to this interaction.

Conclusion

This compound is a powerful irreversible inhibitor of dihydropyrimidine dehydrogenase, an enzyme of critical importance in the metabolism of 5-fluorouracil. The profound and prolonged inhibition of DPD by BVU necessitates extreme caution when its parent drug, brivudine, is used, particularly in patients who may subsequently receive 5-FU-based chemotherapy. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate details of this interaction and to screen for similar liabilities in new chemical entities. A thorough understanding of the mechanism and kinetics of DPD inhibition is paramount for ensuring patient safety and optimizing therapeutic outcomes in oncology.

References

- 1. Perturbing the Movement of Hydrogens to Delineate and Assign Events in the Reductive Activation and Turnover of Porcine Dihydropyrimidine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent inhibitory effects of the 5'-triphosphates of (E)-5-(2-bromovinyl)-2'-deoxyuridine and (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mammalian dihydropyrimidine dehydrogenase: Added mechanistic details from transient-state analysis of charge transfer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of (E)-5-(2-Bromovinyl)uracil Analogs as Potent Antiviral Agents

For Immediate Release

ATHENS, Georgia – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of (E)-5-(2-Bromovinyl)uracil (BVU) analogs, a class of potent antiviral compounds. This whitepaper provides a detailed examination of the chemical modifications that influence their efficacy against various herpesviruses, including Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), and Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2). The guide systematically presents quantitative data, detailed experimental methodologies, and visual representations of key biological and chemical processes to facilitate the rational design of next-generation antiviral therapeutics.

(E)-5-(2-bromovinyl)-2'-deoxyuridine, commonly known as brivudine, is a cornerstone of this class of antiviral agents and has been approved for the treatment of herpes zoster.[1] The antiviral activity of BVU analogs is intrinsically linked to their ability to be selectively phosphorylated by viral thymidine kinase (TK), an enzyme crucial for viral replication but not for the host cell.[2][3] This selective activation is the first step in a cascade that ultimately leads to the inhibition of viral DNA synthesis.[4][5]

Unraveling the Structure-Activity Relationship: A Quantitative Perspective

The potency of BVU analogs is highly dependent on their structural features, particularly modifications to the sugar moiety and the C5 position of the uracil base. The following tables summarize the quantitative data from various studies, providing a clear comparison of the antiviral activities and cytotoxicities of different analogs.

Table 1: Antiviral Activity (EC₅₀) of this compound Analogs Against Various Herpesviruses

| Compound/Analog | Modification | Virus Target | EC₅₀ (µM) | Reference |

| β-L-CV-OddU | L-dioxolane sugar, 5-(2-chlorovinyl) | VZV | 0.15 | [6] |

| β-L-BV-OddU | L-dioxolane sugar, 5-(2-bromovinyl) | VZV | 0.07 | [6] |

| β-L-IV-OddU | L-dioxolane sugar, 5-(2-iodovinyl) | VZV | 0.035 | [6] |

| β-L-CV-OddU | L-dioxolane sugar, 5-(2-chlorovinyl) | EBV | 0.49 | [6] |

| β-L-BV-OddU | L-dioxolane sugar, 5-(2-bromovinyl) | EBV | 0.59 | [6] |

| β-L-IV-OddU | L-dioxolane sugar, 5-(2-iodovinyl) | EBV | 3.91 | [6] |

| l-BHDU | β-L-dioxolane sugar | VZV | 0.25 | [7][8] |

| valyl-l-BHDU | Valyl ester prodrug of l-BHDU | VZV | 0.03 | [9] |

| l-HDVD | L-dioxolane sugar, 5-vinyl | EBV | 0.01 | [7] |

| l-HDVD | L-dioxolane sugar, 5-vinyl | KSHV | 0.09 | [7] |

Table 2: Cytotoxicity (CC₅₀) of this compound Analogs

| Compound/Analog | Cell Line | CC₅₀ (µM) | Reference |

| l-BHDU | Human Foreskin Fibroblasts (HFFs) | > 200 | [7][8] |

| POM-l-BHDU-MP | Not specified | > 100 | [8] |

| POC-l-BHDU-MP | Not specified | > 100 | [8] |

The Molecular Mechanism of Action: A Targeted Attack on Viral Replication

The antiviral efficacy of BVU analogs stems from their ability to act as deceptive substrates for viral enzymes. The following diagram illustrates the signaling pathway from the analog's entry into an infected cell to the termination of viral DNA replication.

Upon entering an infected cell, the BVU analog is preferentially phosphorylated by the viral thymidine kinase to its monophosphate form.[2] Cellular kinases then further phosphorylate it to the active triphosphate derivative.[4] This active form competes with the natural nucleotide, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[5] Once incorporated, the analog acts as a chain terminator, halting further elongation of the viral DNA and thus inhibiting viral replication.[4]

A Roadmap for Discovery: Synthesis and Evaluation Workflow

The development of novel BVU analogs with improved potency and safety profiles requires a systematic approach to synthesis and biological evaluation. The following diagram outlines a general workflow for this process.

References

- 1. jove.com [jove.com]

- 2. Video: Plaquing of Herpes Simplex Viruses [jove.com]

- 3. Analysis of antiviral drug properties of thymidine kinase of herpes B virus using recombinant herpes simplex virus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of this compound and related pyrimidine nucleosides as antiviral agents for herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. β-l-1-[5-(E-2-bromovinyl)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl)] uracil (l-BHDU) prevents varicella-zoster virus replication in a SCID-Hu mouse model and does not interfere with 5-fluorouracil catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-5-(2-Bromovinyl)uracil: A Deep Dive into DNA Polymerase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-(2-Bromovinyl)uracil, also known as Brivudine, is a potent nucleoside analogue antiviral agent with significant activity against herpesviruses, particularly Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[1][2][3] Its therapeutic efficacy stems from its ability to selectively inhibit viral DNA replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a DNA polymerase inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

This compound is a synthetic thymidine analogue characterized by the presence of a bromovinyl group at the C5 position of the uracil base.[1] This structural modification is key to its potent and selective antiviral activity. The compound itself is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its inhibitory effects on DNA synthesis.[1][4] This guide will explore the molecular interactions and kinetic parameters that define its function as a DNA polymerase inhibitor.

Mechanism of Action

The antiviral activity of this compound is a multi-step process that culminates in the potent and selective inhibition of viral DNA polymerase.

Cellular Uptake and Activation

Following administration, this compound is transported into host cells. Its selective antiviral action is primarily due to its efficient phosphorylation by virus-encoded thymidine kinase (TK).[1][4] Host cell thymidine kinase phosphorylates the compound to a much lesser extent, contributing to its low cytotoxicity.[1] The initial phosphorylation by viral TK yields this compound monophosphate. Subsequent phosphorylations by cellular kinases lead to the formation of the active antiviral agent, this compound triphosphate (BVdUTP).[1][4]

Inhibition of Viral DNA Polymerase

BVdUTP acts as a potent inhibitor of viral DNA polymerase through a dual mechanism:

-

Competitive Inhibition: BVdUTP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This allows it to compete with dTTP for binding to the active site of the viral DNA polymerase.[4]

-

Chain Termination: Once incorporated into the growing viral DNA chain, this compound acts as a chain terminator. The presence of the bulky bromovinyl group at the C5 position sterically hinders the subsequent addition of nucleotides, thereby halting DNA elongation and preventing the formation of functional viral genomes.[4]

The high affinity of BVdUTP for viral DNA polymerase, compared to host cellular DNA polymerases, further enhances its therapeutic index.

Quantitative Data on DNA Polymerase Inhibition

The potency and selectivity of this compound triphosphate (BVdUTP) have been quantified through various enzymatic assays. The following tables summarize key kinetic parameters.

| Enzyme | Inhibitor | Parameter | Value | Reference |

| Varicella-Zoster Virus (VZV) DNA Polymerase | BVdUTP | Ki | 0.55 µM | [4] |

| Varicella-Zoster Virus (VZV) DNA Polymerase | dTTP | Km | 1.43 µM | [4] |

Table 1: Inhibition constants (Ki) and Michaelis constants (Km) for VZV DNA Polymerase.

| Virus | Compound | Assay | Cell Line | EC50 (µM) | Reference |

| Varicella-Zoster Virus (VZV) | β-L-BV-OddU (analogue) | Antiviral Activity | Infected cell cultures | 0.07 | [2] |

| Epstein-Barr Virus (EBV) | β-L-BV-OddU (analogue) | Antiviral Activity | Infected cell cultures | 0.59 | [2] |

| Epstein-Barr Virus (EBV) | (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) | Viral DNA Replication | Superinfected Raji cells | 0.06 | [5] |

| Epstein-Barr Virus (EBV) | 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | Viral DNA Replication | Superinfected Raji cells | 0.26 | [5] |

Table 2: Antiviral activity (EC50) of this compound and its analogues against various herpesviruses.

Experimental Protocols

This section provides a detailed methodology for a standard DNA polymerase inhibition assay to determine the inhibitory potential of compounds like this compound.

Objective

To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound triphosphate (BVdUTP) against a purified viral DNA polymerase.

Materials and Reagents

-

Purified viral DNA polymerase (e.g., VZV or HSV-1 DNA polymerase)

-

Activated DNA template-primer (e.g., poly(dA-dT))

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled deoxythymidine triphosphate ([³H]-dTTP)

-

This compound triphosphate (BVdUTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Assay Procedure

-

Reaction Mixture Preparation: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction mixture (final volume of 50 µL) should contain the reaction buffer, a fixed concentration of the activated DNA template-primer, and a fixed concentration of dATP, dCTP, and dGTP.

-

Inhibitor Addition: Add varying concentrations of BVdUTP to the reaction mixtures. Include a control reaction with no inhibitor.

-

Enzyme Addition: Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiation of Reaction: Initiate the DNA synthesis reaction by adding a mixture of dTTP and [³H]-dTTP to each tube.

-

Incubation: Incubate the reactions at the optimal temperature for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range of incorporation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold 10% TCA.

-

Precipitation and Filtration: Place the tubes on ice for 10 minutes to allow the precipitation of DNA. Collect the precipitated DNA by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters three times with cold 5% TCA and once with 95% ethanol to remove unincorporated radiolabeled nucleotides.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis

-

Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of BVdUTP using the following formula: % Inhibition = 100 * (1 - (cpm with inhibitor / cpm without inhibitor))

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the DNA polymerase activity.

-

Determine Ki: For competitive inhibitors, the Ki can be determined using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([S] / K_m)) where [S] is the concentration of the natural substrate (dTTP) and Km is the Michaelis constant of the enzyme for that substrate. The Km should be determined in a separate experiment by varying the substrate concentration in the absence of the inhibitor.

Visualizations

Signaling Pathway of Activation and Inhibition

The following diagram illustrates the intracellular activation of this compound and its subsequent inhibition of viral DNA polymerase.

References

- 1. researchgate.net [researchgate.net]

- 2. Brivudine | HSV | TargetMol [targetmol.com]

- 3. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of (E)-5-(2-Bromovinyl)uracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-(2-Bromovinyl)uracil (BVU) is a potent antiviral and antimetabolite agent with significant implications for pharmacotherapy, primarily due to its profound and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD). This enzyme plays a crucial role in the catabolism of pyrimidine-based drugs, most notably the chemotherapeutic agent 5-fluorouracil (5-FU). Understanding the in vivo pharmacokinetic profile of BVU is therefore critical for optimizing its therapeutic potential and mitigating toxicity when used in combination therapies. This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic data for BVU, details relevant experimental methodologies, and illustrates its key metabolic interaction.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetic profile of this compound has been primarily investigated in animal models. The available data, while not exhaustive, provides key insights into its absorption, distribution, and persistence in the body.

| Parameter | Species | Dose | Route of Administration | Value | Source |

| Plasma Concentration | Rat | 200 µmol/kg | Intraperitoneal | 50-70 µM (maintained for at least 6 hours) | [1] |

| Plasma Presence | Rat | 200 µmol/kg | Intraperitoneal | Still detectable at 24 hours | [1] |

Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for BVU alone are not extensively reported in the public domain. The majority of in vivo studies have focused on the pharmacodynamic effects of BVU as a DPD inhibitor on co-administered drugs like 5-fluorouracil.

Key Metabolic Interaction: Inhibition of Dihydropyrimidine Dehydrogenase

The most significant in vivo effect of BVU is its potent and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil and other pyrimidines.[1][2] This interaction is of paramount importance in oncology, as co-administration of BVU with 5-FU can dramatically increase the latter's plasma half-life and area under the curve (AUC), thereby enhancing its anti-tumor activity but also its toxicity.[1]

The fatal drug-drug interaction observed between the antiviral drug sorivudine and 5-FU is a critical example of this mechanism. Sorivudine is metabolized by gut flora to BVU, which then inactivates DPD, leading to toxic accumulation of 5-FU.[2]

Caption: Metabolic pathway showing BVU's irreversible inhibition of DPD.

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic assessment of BVU are not consistently published. However, based on cited literature, a general methodology can be outlined.

Animal Models and Administration

-

Species: Rats (e.g., Wistar), Dogs (e.g., Beagle), and Mice are commonly used models for pharmacokinetic studies.[1]

-

Route of Administration: Intraperitoneal injection has been utilized for administering BVU in rats.[1] Oral and intravenous routes would also be relevant for a comprehensive pharmacokinetic assessment.

Blood Sampling and Processing

-

Sampling: Serial blood samples are collected at predetermined time points post-administration.

-

Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification of BVU in plasma samples. While a specific, detailed protocol for BVU from an in vivo study is not fully available, a general approach would involve:

-

Sample Preparation: Protein precipitation is a common method for extracting small molecules like BVU from plasma. This typically involves adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then analyzed.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is suitable for separating BVU from endogenous plasma components.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition would be optimized to achieve good separation and peak shape.

-

Detection: UV detection at a wavelength where BVU has significant absorbance is appropriate.

-

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Caption: General workflow for an in vivo pharmacokinetic study of BVU.

Conclusion and Future Directions

This compound exhibits a prolonged plasma presence in vivo and potently inhibits dihydropyrimidine dehydrogenase. This latter characteristic is the cornerstone of its clinical relevance, particularly in the context of 5-fluorouracil-based chemotherapy. While the available data provides a foundational understanding, there is a clear need for more comprehensive in vivo pharmacokinetic studies dedicated to BVU itself. Future research should focus on elucidating a complete pharmacokinetic profile, including oral bioavailability, tissue distribution, and metabolic fate, across different species. Such data will be invaluable for the continued development and safe application of BVU in combination therapies.

References

- 1. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of in vivo drug-drug interactions based on mechanism-based inhibition from in vitro data: inhibition of 5-fluorouracil metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genotoxic Potential of (E)-5-(2-Bromovinyl)uracil

For Researchers, Scientists, and Drug Development Professionals

(E)-5-(2-Bromovinyl)uracil (BVU) , a key metabolite of the antiviral drug sorivudine, has been the subject of toxicological evaluation to determine its potential for genotoxicity.[1][2] This technical guide provides a comprehensive overview of the available data on the genotoxic potential of BVU and its closely related nucleoside analogue, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), summarizing key experimental findings, detailing methodologies, and illustrating relevant pathways.

Quantitative Data Summary

The genotoxicity of BVU and its parent compounds has been evaluated in a battery of in vitro assays. While direct and extensive data on BVU is limited, the genotoxic profile of BVDU, its precursor, offers significant insight. The following tables summarize the quantitative results from these studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for BVDU

| Salmonella typhimurium Strain | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |

| TA98 | 10 - 5000 | With & Without | Negative[3] |

| TA100 | 10 - 5000 | With & Without | Negative[3] |

| TA1535 | 10 - 5000 | With & Without | Negative[3] |

| TA1537 | 10 - 5000 | With & Without | Negative[3] |

| TA1538 | 10 - 5000 | With & Without | Negative[3] |

A study also reported that this compound (BVU) itself was not active in a bacterial cell mutagenesis assay with Salmonella typhimurium.[4]

Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results for BVDU

| Assay | Cell Line | Concentration Range (µg/mL) | Metabolic Activation (S9) | Result |

| Mouse Lymphoma Mutation Assay (L5178Y TK+/-) | L5178Y | 500 - 2000 | Without | Positive[3] |

| HPRT Gene Mutation Assay | CHO | Similar to Mouse Lymphoma Assay | Without | Negative[3] |

| Micronucleus Test | CHO | 500 - 1750 | Without | Positive[3] |

| Micronucleus Test | L5178Y | 500 - 1750 | Without | Positive[3] |

| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | 750 - 1000 | Not Applicable | Negative[3] |

It was also noted in one study that BVU was inactive at inducing gene mutations in V79 Chinese hamster cells and unscheduled DNA synthesis in primary rat hepatocytes.[4]

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays cited in the quantitative data summary.

1. Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the ability of a substance to induce reverse mutations at a specific locus in several strains of Salmonella typhimurium.

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 were used.[3] These strains are histidine auxotrophs, meaning they require histidine for growth, and each strain is designed to detect different types of mutations.

-

Metabolic Activation: The assay was conducted both in the presence and absence of a rat liver S9 fraction to assess the mutagenic potential of the parent compound and its metabolites.[3]

-

Procedure: The test compound, at concentrations ranging from 10 to 5000 µ g/plate , was incubated with the bacterial strains and the S9 mix (if applicable) in a top agar.[3] This mixture was then poured onto minimal glucose agar plates.

-

Endpoint: The plates were incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

2. In Vitro Mammalian Cell Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus.

-

Cell Lines: Chinese Hamster Ovary (CHO) and L5178Y mouse lymphoma cells were utilized.[3]

-

Procedure: The cells were treated with BVDU at concentrations ranging from 500 to 1750 µg/mL without metabolic activation.[3] Following treatment, the cells were cultured to allow for cell division. Cytochalasin B is typically added to block cytokinesis, resulting in binucleated cells.

-

Endpoint: The cells were then harvested, fixed, and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) in binucleated cells was scored. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

3. In Vitro Mouse Lymphoma Assay (MLA)

This assay detects gene mutations affecting the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.

-

Cell Line: L5178Y TK+/- cells, which are heterozygous at the TK locus, were used.[3]

-

Procedure: The cells were exposed to BVDU at concentrations ranging from 500 to 2000 µg/mL without S9 activation.[3] After the treatment period, the cells were cultured to allow for the expression of any induced mutations.

-

Endpoint: The cells were then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Normal cells with functional TK will incorporate the toxic analogue and die, while mutant cells lacking TK activity will survive and form colonies. The frequency of mutant colonies is then calculated.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Dihydropyrimidine Dehydrogenase (DPD) Inhibition

The primary mechanism of the antiviral action of BVDU involves its phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase.[5] However, a critical toxicological aspect of its metabolite, BVU, is the irreversible inactivation of dihydropyrimidine dehydrogenase (DPD).[1][2][6] DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent.[5][6] This inhibition leads to a significant increase in the plasma concentration and toxicity of 5-FU.[6][7][8][9]

Caption: DPD Inhibition by this compound.

General Workflow for In Vitro Genotoxicity Testing

The assessment of the genotoxic potential of a compound typically follows a standardized workflow involving a battery of tests to detect different genetic endpoints.

Caption: General workflow for in vitro genotoxicity assessment.

Conclusion

The available data indicates that while this compound and its parent compound BVDU do not appear to be mutagenic in bacterial systems, they exhibit clastogenic potential in mammalian cells, as evidenced by the positive results in the in vitro micronucleus and mouse lymphoma assays for BVDU. The negative results in the Ames test and UDS assay suggest that the genotoxicity is likely not due to direct DNA adduct formation but rather through mechanisms causing chromosomal damage. The most significant toxicological concern associated with BVU is its potent and irreversible inhibition of DPD, which can lead to severe and potentially fatal drug-drug interactions with 5-fluorouracil. Therefore, while the direct genotoxic risk of BVU appears to be confined to clastogenicity, its profound effect on the metabolism of other drugs warrants careful consideration in any drug development program.

References

- 1. biocat.com [biocat.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Genotoxic properties of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent anti-viral 5-(2-bromovinyl) uracil nucleosides are inactive at inducing gene mutations in Salmonella typhimurium and V79 Chinese hamster cells and unscheduled DNA synthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-5-(2-Bromovinyl)uracil: A Comprehensive Technical Guide on its Discovery, History, and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (E)-5-(2-Bromovinyl)uracil (BVU), a pyrimidine analogue with notable antiviral properties. The document chronicles its discovery and historical development, which is intrinsically linked to the potent antiviral agent Brivudine (BVDU). It details the chemical synthesis of BVU, its mechanism of action against herpesviruses, and presents a comprehensive summary of its in vitro efficacy. A significant focus is placed on the clinically crucial interaction between BVU and the chemotherapeutic agent 5-fluorouracil (5-FU), a defining aspect of its safety profile. This guide also furnishes detailed experimental protocols for the synthesis of BVU and for the evaluation of its antiviral activity and cytotoxicity, intended to serve as a valuable resource for researchers in the fields of virology and medicinal chemistry.

Introduction

This compound (BVU) is a synthetic pyrimidine derivative that has been the subject of significant research due to its antiviral activity, primarily against members of the Herpesviridae family. Its history is closely intertwined with that of its nucleoside analogue, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine or BVDU), one of the most potent inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1][2] BVU itself is a key metabolite of BVDU and has demonstrated intrinsic antiviral properties.[3] This guide will explore the scientific journey of BVU, from its initial synthesis to the elucidation of its biological activities and clinical implications.

Discovery and History

The story of this compound begins with the synthesis of its parent compound, Brivudine (BVDU). BVDU was first synthesized in 1976 by scientists at the University of Birmingham, UK.[1] Subsequently, in 1979, the pioneering work of Erik De Clercq and his team at the Rega Institute for Medical Research in Belgium established BVDU as a highly potent and selective inhibitor of HSV-1 and VZV.[4]

This compound emerged as a significant molecule of study as it was identified as the primary metabolite of BVDU.[2] Researchers investigated whether BVU itself possessed antiviral activity. In 1986, De Clercq and his colleagues reported the synthesis and antiviral evaluation of BVU, demonstrating its marked activity against HSV-1 in vitro.[3] It was proposed that the antiviral action of BVU could be attributed to its metabolic conversion back to BVDU or a phosphorylated derivative within the cell.[3]

A pivotal and defining chapter in the history of BVU is its interaction with the anticancer drug 5-fluorouracil (5-FU). It was discovered that BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[5] This inhibition leads to a dramatic increase in the plasma concentration and half-life of 5-FU, resulting in severe and potentially lethal toxicity.[5] This drug-drug interaction has had significant clinical implications for the use of BVDU and has underscored the importance of understanding the metabolic fate of nucleoside analogues.

Due to this significant safety concern and the superior potency of its parent nucleoside, BVDU, this compound has not been developed as a standalone antiviral therapeutic and there is no evidence of it having undergone clinical trials for this purpose. Its primary relevance remains as a key metabolite of BVDU and a powerful modulator of 5-FU metabolism.

Chemical Synthesis

This compound has been synthesized through several routes, primarily starting from 5-formyluracil or 5-iodouracil.

Synthesis from 5-Formyluracil

One of the initial reported syntheses of BVU commences with 5-formyluracil.[3] This method involves a Wittig-type reaction to introduce the vinyl group, followed by subsequent chemical modifications.

Synthesis from 5-Iodouracil

An alternative and commonly employed synthetic pathway involves the palladium-catalyzed cross-coupling reaction of 5-iodouracil with a suitable vinylating agent. This approach offers good stereoselectivity for the desired (E)-isomer.

Antiviral Activity and Mechanism of Action

Spectrum of Activity

This compound exhibits its most potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[3] Its activity against other herpesviruses, such as Epstein-Barr virus (EBV), has also been reported.[6]

Mechanism of Antiviral Action

The antiviral mechanism of this compound is believed to be indirect, relying on its intracellular conversion to its corresponding nucleoside, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), or a phosphorylated derivative.[3] The proposed pathway is as follows:

Caption: Proposed mechanism of antiviral action of this compound.

Once converted to BVDU, the molecule is selectively phosphorylated by the viral thymidine kinase (TK) to BVDU-monophosphate. Cellular kinases then further phosphorylate it to the active triphosphate form. BVDU-triphosphate acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and thus inhibiting viral replication.[2]

Quantitative Antiviral Data